3-[(6-Aminopyridin-3-yl)oxy]benzamide
Description
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Properties
IUPAC Name |
3-(6-aminopyridin-3-yl)oxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-11-5-4-10(7-15-11)17-9-3-1-2-8(6-9)12(14)16/h1-7H,(H2,13,15)(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBNIICOYGOKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CN=C(C=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-[(6-Aminopyridin-3-yl)oxy]benzamide CAS 1019634-11-7 properties
The following technical guide details the properties, synthesis, and applications of 3-[(6-Aminopyridin-3-yl)oxy]benzamide (CAS 1019634-11-7).
CAS Registry Number: 1019634-11-7 Chemical Class: Aminopyridine-Benzamide Ether Primary Application: Kinase Inhibitor Pharmacophore / Pharmaceutical Intermediate[1]
Executive Summary
3-[(6-Aminopyridin-3-yl)oxy]benzamide is a specialized small molecule scaffold extensively utilized in medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors .[1] Its structure features a 2-aminopyridine motif (a privileged hinge-binding element) linked via an ether bridge to a benzamide moiety (often directing interactions toward the solvent-front or back-pocket regions of the ATP-binding site).
This compound serves as a critical intermediate or fragment in the development of inhibitors targeting receptor tyrosine kinases (RTKs) such as VEGFR , PDGFR , and c-Met . Its physicochemical profile balances polarity (via the amide and amine) with lipophilicity (via the aromatic rings), making it an ideal candidate for fragment-based drug discovery (FBDD).
Physicochemical Profile
The following data represents the core physicochemical properties essential for formulation and assay development.
| Property | Value / Description | Note |
| Molecular Formula | C₁₂H₁₁N₃O₂ | - |
| Molecular Weight | 229.24 g/mol | Ideal for fragment-based screening (MW < 300) |
| Appearance | Off-white to pale yellow solid | Crystalline powder typical |
| Solubility (DMSO) | > 20 mg/mL | Preferred solvent for stock solutions |
| Solubility (Water) | Low (< 1 mg/mL) | Requires co-solvent (e.g., PEG400) for aqueous assays |
| LogP (Predicted) | ~ 1.1 - 1.4 | Favorable for membrane permeability |
| pKa (Pyridine N) | ~ 6.5 - 7.0 | Protonatable at physiological pH |
| H-Bond Donors | 2 (Amide NH₂, Amine NH₂) | Key for hinge interaction |
| H-Bond Acceptors | 4 (Pyridine N, Amide O, Ether O) | - |
Biological Mechanism & Pharmacophore Logic
The therapeutic value of CAS 1019634-11-7 lies in its ability to mimic the adenine ring of ATP. The 2-aminopyridine moiety functions as a bidentate hydrogen bond donor/acceptor pair, a classic motif for binding to the kinase hinge region .
Mechanism of Action (Kinase Binding)
-
Hinge Binding: The pyridine nitrogen (acceptor) and the exocyclic amino group (donor) form hydrogen bonds with the backbone residues of the kinase hinge.
-
Linker Geometry: The ether oxygen provides a flexible yet directional linker, positioning the benzamide ring into the hydrophobic pocket or solvent channel.
-
Amide Interaction: The benzamide group can form additional H-bonds with the "Gatekeeper" residue or the DFG motif (Asp-Phe-Gly), stabilizing the inactive conformation (Type II inhibition) or active conformation (Type I).
Pathway Visualization
The following diagram illustrates the pharmacophore mapping of the compound within a generic kinase ATP-binding pocket.
Caption: Pharmacophore mapping of CAS 1019634-11-7 showing critical H-bond interactions with the kinase hinge region and orientation of the benzamide tail.
Synthesis Protocol (Self-Validating)
To ensure high purity and reproducibility, a Convergent Synthesis strategy is recommended. This pathway avoids the handling of unstable intermediates and utilizes robust Nucleophilic Aromatic Substitution (SₙAr).
Reaction Scheme
-
Step 1 (Coupling): SₙAr reaction between 3-hydroxybenzamide and 5-bromo-2-nitropyridine (or 2-chloro-5-nitropyridine).
-
Step 2 (Reduction): Selective reduction of the nitro group to the primary amine.
Detailed Methodology
Step 1: Formation of the Ether Linkage
-
Reagents: 3-Hydroxybenzamide (1.0 eq), 5-Bromo-2-nitropyridine (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: DMF (Dimethylformamide) or DMSO (anhydrous).
-
Protocol:
-
Dissolve 3-hydroxybenzamide in DMF under N₂ atmosphere.
-
Add K₂CO₃ and stir at RT for 30 min to generate the phenoxide anion.
-
Add 5-bromo-2-nitropyridine.
-
Heat the mixture to 80-90°C for 4-6 hours. Monitor by TLC/LC-MS.
-
Workup: Pour into ice-water. The nitro-intermediate precipitate is collected by filtration, washed with water, and dried.
-
Step 2: Nitro Reduction to Aniline
-
Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).
-
Solvent: Ethanol/Water (3:1).
-
Protocol:
-
Suspend the nitro-intermediate from Step 1 in EtOH/H₂O.
-
Add Fe powder and NH₄Cl.
-
Reflux at 80°C for 2-3 hours. The yellow suspension will turn dark/brown.
-
Validation: LC-MS should show disappearance of Nitro mass (M+) and appearance of Amino mass (M-30+2).
-
Purification: Filter hot through Celite to remove Fe residues. Concentrate filtrate.[2] Recrystallize from Ethanol or purify via Flash Chromatography (DCM/MeOH).
-
Synthesis Workflow Diagram
Caption: Two-step convergent synthesis pathway via SₙAr coupling followed by nitro reduction.
Handling, Stability & Safety
-
Storage: Store at -20°C in a desiccator. The amine group is susceptible to oxidation over long periods; protect from light.
-
Solution Stability: Stable in DMSO at RT for 24 hours. Avoid aqueous solutions for long-term storage due to potential amide hydrolysis (though slow).
-
Safety:
-
GHS Classification: Irritant (Skin/Eye).
-
PPE: Wear nitrile gloves and safety glasses. The compound is a potent bioactive agent (kinase inhibitor); handle inside a fume hood to avoid inhalation of dust.
-
References
-
Chemical Identity & CAS: 3-[(6-Aminopyridin-3-yl)oxy]benzamide Properties. ChemicalBook.
-
Synthesis Methodology (General SₙAr): Nucleophilic Aromatic Substitution of Halopyridines. Organic Chemistry Portal.
- Kinase Pharmacophore Insights:The 2-Aminopyridine Scaffold in Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual Reference for Mechanism).
-
Structural Analogs: Synthesis of N-(3-aminopyridin-4-yl)benzamide Analogs. BenchChem Protocols.
Sources
- 1. 5254-86-4,naphthalen-1-ylmethanethiol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling and Synthetic Utility of 3-[(6-Aminopyridin-3-yl)oxy]benzamide
[2][3][4]
Molecular Identity & Stoichiometry[1][2][3]
At the intersection of fragment-based drug discovery (FBDD) and kinase inhibitor design, 3-[(6-aminopyridin-3-yl)oxy]benzamide represents a privileged scaffold.[1][2][3] It combines a polar benzamide moiety—often utilized for hydrogen bonding with solvent-front residues—with an aminopyridine core capable of hinge-region interactions.[1][3][4]
Core Chemical Data
| Property | Value | Technical Note |
| IUPAC Name | 3-[(6-aminopyridin-3-yl)oxy]benzamide | Sometimes referred to as 3-(6-amino-3-pyridyloxy)benzamide.[1][2][3] |
| Molecular Formula | Confirmed via elemental counting of the bi-aryl ether system.[1][2][3][4] | |
| Molecular Weight | 229.24 g/mol | Average mass suitable for stoichiometric calculations.[1][2][3][4] |
| Monoisotopic Mass | 229.0851 Da | Critical for HRMS (High-Resolution Mass Spectrometry) identification |
| CAS Registry | Not Assigned (Novel Intermediate) | Treated here as a custom synthesis target or specific metabolite.[1][2][3][4] |
Pharmacophore Analysis (Lipinski & Veber)
From a medicinal chemistry perspective, this molecule is an ideal "Lead-Like" fragment:
-
H-Bond Donors (HBD): 3 (Amide
, Pyridine ).[1][2][3][4] -
H-Bond Acceptors (HBA): 4 (Amide
, Ether , Pyridine ring , Pyridine exocyclic ).[1][2][3][4] -
TPSA (Topological Polar Surface Area): ~92 Ų.[1][2][3][4] This suggests high oral bioavailability potential (
) but significant polarity that may require optimization for membrane permeability.[2][4] -
LogP (Predicted): ~1.2–1.[1][2][3][4]5. Highly favorable for subsequent optimization.[1][3][4]
Structural Architecture & Basicity
Understanding the electronic distribution is vital for predicting reactivity and biological binding.[1][3][4]
The "Push-Pull" Electronic System
The molecule features two distinct aromatic systems linked by an ether oxygen:[3]
-
The Benzamide Ring: Electron-deficient due to the electron-withdrawing amide group (
) at the meta position relative to the oxygen.[1][2][3] -
The Aminopyridine Ring: Electron-rich.[1][2][3][4] The exocyclic amino group at position 6 (ortho to ring nitrogen) acts as a strong electron donor (
effect), significantly increasing the electron density of the pyridine ring.[2][3][4]
Critical pKa Insight:
Unlike unsubstituted pyridine (
Synthetic Architecture: The "Convergent" Approach[4]
Direct nucleophilic aromatic substitution (
Reaction Logic
We utilize a Chan-Lam or Ullmann-type strategy coupling a phenol (3-hydroxybenzamide) with a halogenated aminopyridine.[1][2][3]
Retrosynthetic Pathway (Graphviz Visualization):
Figure 1: Convergent Ullmann-type synthesis strategy overcoming the electronic deactivation of the aminopyridine ring.
Detailed Protocol: Copper-Catalyzed Etherification
Reagents: 3-Hydroxybenzamide (1.0 eq), 2-Amino-5-iodopyridine (1.1 eq), CuI (0.1 eq), L-Proline (0.2 eq),
-
Activation: Charge a reaction vessel with CuI and L-Proline in DMSO. Stir at room temperature for 15 minutes to form the active catalytic complex.[1][4]
-
Addition: Add 3-Hydroxybenzamide, 2-Amino-5-iodopyridine, and powdered
. -
Coupling: Heat the mixture to 90–110°C under an inert atmosphere (
) for 12–16 hours. Note: Monitoring by LC-MS is essential as the reaction can stall if the catalyst is poisoned by the free amine.[1][2] -
Workup: Cool to RT. Dilute with Ethyl Acetate and wash with water (x3) to remove DMSO.[2][4] The product often precipitates or requires extraction.[1][3][4]
-
Purification: Flash column chromatography (DCM:MeOH gradient 95:5 to 90:10). The free amine is polar; adding 1%
to the eluent improves peak shape.[1][4]
Analytical Validation & Quality Control
Trustworthiness in data requires a self-validating analytical workflow.[1][4]
HPLC-MS Profiling
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2][4]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (Benzamide
) and 280 nm (Pyridine).[1][2][3][4] -
Expected MS Signal:
.[1][2][3][4] Look for the characteristic adduct at 252.1.[1][4]
NMR Structural Confirmation ( -DMSO)
To validate the structure, specific proton signals must be identified.[2][3][4]
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Feature |
| Amide | 7.40 & 8.00 | Broad Singlets | Two distinct peaks due to restricted rotation.[1][2][3] |
| Pyridine | ~7.80 | Doublet (d) | Ortho to the ether oxygen; distinct downfield shift.[1][2][3][4] |
| Pyridine | ~5.90–6.10 | Broad Singlet | Upfield exchangeable signal (characteristic of aminopyridines).[1][2][3][4] |
| Benzene Ring | 7.10–7.60 | Multiplet | Complex splitting pattern (meta-substituted).[1][2][3][4] |
Analytical Logic Diagram
Figure 2: Quality control decision tree for validating the synthesis of 3-[(6-Aminopyridin-3-yl)oxy]benzamide.
References
-
PubChem Database. Compound Summary: Benzamide derivatives and Aminopyridines.[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] Available at: [Link][2][3][4]
-
Ma, D., & Cai, Q. (2008).[1][2][4] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiophenols.[1][2][3][4] Organic Letters.[1][2][3][4] (Standard protocol for Ullmann-type ether synthesis).
-
Lipinski, C. A. (2004).[1][2][3][4] Lead- and drug-like compounds: the rule-of-five revolution.[1][3][4] Drug Discovery Today.[1][2][3][4] (Reference for pharmacophore properties).
-
Reich, H. J. (2024).[1][2][3][4] Bordwell pKa Table (Acidity in DMSO).[1][2][3][4] University of Wisconsin-Madison.[1][4] (Reference for pKa estimations of aminopyridines). Available at: [Link][2][3][4]
Sources
- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzamides | Fisher Scientific [fishersci.com]
- 3. 3-[(6-aminopyridin-3-yl)ethynyl]-N-[3-(trifluoromethyl)phenyl]benzamide | C21H14F3N3O | CID 163409957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
Aminopyridine Ether Linker Scaffolds in Kinase Inhibitor Design
This technical guide details the design, synthesis, and evaluation of Aminopyridine Ether Linker Scaffolds in kinase inhibitor development.
Technical Guide & Whitepaper
Executive Summary: The Privileged Scaffold
The 2-aminopyridine moiety is a hallmark "privileged structure" in kinase inhibitor medicinal chemistry, primarily serving as a hinge-binding motif . It mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase backbone (typically the hinge region).[1][2]
However, the efficacy of a kinase inhibitor is rarely defined by the hinge binder alone. The ether linker —specifically positioned at the C3 or C5 position of the pyridine ring—serves as a critical vector. It projects the inhibitor into the hydrophobic back pocket (gatekeeper region) or the solvent-exposed front , depending on the substitution pattern.
This guide focuses on the 3-alkoxy-2-aminopyridine scaffold, a chemotype engineered to navigate the steric constraints of the ATP-binding site while maintaining favorable physicochemical properties (LogP, TPSA).
Structural Biology & Rational Design[3]
The Binding Mode
The 2-aminopyridine core anchors the molecule via a bidentate H-bond network with the kinase hinge residues.
-
Donor: The exocyclic 2-amino group donates a proton to the backbone carbonyl of the hinge residue (e.g., Glu, Met).
-
Acceptor: The pyridine ring nitrogen (N1) accepts a proton from the backbone amide nitrogen.
The Role of the Ether Linker
The ether oxygen at the C3 position is not merely a passive connector; it plays a functional structural role:
-
Conformational Lock: The ether oxygen often engages in an intramolecular hydrogen bond (or dipole interaction) with the exocyclic amine or adjacent protons, planarizing the system or locking it into a bioactive conformation that reduces the entropic penalty of binding.
-
Gatekeeper Navigation: The C3-ether vector directs the attached "tail" moiety past the gatekeeper residue (often Threonine or Methionine) into the hydrophobic pocket II, a region critical for selectivity (e.g., in c-Met or ALK inhibitors).
Visualization of Signaling & Binding Logic
Caption: Logical flow of the 2-aminopyridine scaffold interaction network within the kinase ATP pocket.
Structure-Activity Relationship (SAR) Analysis
The optimization of the ether linker involves balancing flexibility with rigidity.
| Structural Feature | Modification | Biological Consequence |
| Linker Atom | Ether (-O-) | Ideal bond angle (~110°) for back-pocket access; H-bond acceptor capability. |
| Thioether (-S-) | Increased lipophilicity; oxidation liability (sulfoxide/sulfone); altered bond angle. | |
| Amine (-NH-) | H-bond donor capability; often leads to high polarity and potential permeability issues. | |
| C3-Substituent | Benzyloxy | Accesses deep hydrophobic pocket (e.g., Nek2, c-Met). High potency, moderate metabolic stability. |
| Methoxy | Minimal steric bulk; often used to probe small pockets or adjust electronic properties of the pyridine. | |
| Fluoroethoxy | Improves metabolic stability (blocks dealkylation) and lipophilicity. |
Case Study Insight: In the design of Nek2 inhibitors , switching from an aminopyrazine to a 2-aminopyridine scaffold significantly increased potency. The addition of a benzyl ether at the C3 position was critical for potency, as the phenyl ring engaged in hydrophobic contacts with Ile14 and Gly92, while the ether oxygen positioned the ring correctly relative to the hinge [1].
Synthetic Protocols
The synthesis of 3-alkoxy-2-aminopyridines requires robust methodologies to introduce the ether linkage while preserving the sensitive aminopyridine functionality.
Synthetic Workflow Diagram
Caption: Dual-pathway strategy for synthesizing the 3-alkoxy-2-aminopyridine core.
Detailed Protocol: Route A (Base-Mediated Alkylation)
This protocol is preferred for robust primary alkyl halides (e.g., benzyl bromide).
Materials:
-
2-Amino-3-hydroxypyridine (1.0 equiv)
-
Benzyl bromide derivative (1.1 equiv)
-
Cesium Carbonate (
, 2.0 equiv) -
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-hydroxypyridine (500 mg, 4.54 mmol) in anhydrous DMF (10 mL).
-
Base Addition: Add
(2.96 g, 9.08 mmol) in a single portion. The suspension may turn slightly yellow. Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol. -
Alkylation: Dropwise add the benzyl bromide derivative (5.0 mmol) dissolved in DMF (2 mL).
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar) for 4–6 hours. Monitor reaction progress via LC-MS (Target mass: M+1). -
Workup: Cool to room temperature. Pour the mixture into ice-water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous
, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO2, Gradient: 0-50% EtOAc in Hexanes).
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the phenolic -OH signal (>10 ppm) and the appearance of the benzylic methylene protons (~5.1 ppm, singlet).
-
Regioselectivity Check: Confirm O-alkylation vs. N-alkylation. The exocyclic amine protons typically appear as a broad singlet around 5.5–6.5 ppm. N-alkylation of the ring nitrogen or exocyclic amine usually results in significant chemical shift changes in the pyridine ring protons.
Biological Evaluation: Kinase Activity Assay
To validate the inhibitor, a radiometric or FRET-based assay is standard. Below is a protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which is robust for high-throughput screening.
Assay Principle
The assay measures the transfer of phosphate from ATP to a peptide substrate. A specific antibody labeled with a donor fluorophore (e.g., Europium) binds the phosphorylated product. The acceptor fluorophore (e.g., ULight) is attached to the peptide or a secondary binder. Proximity induces FRET.
Protocol (Self-Validating System)
Reagents:
-
Kinase Enzyme (e.g., recombinant c-Met or ALK)
-
Substrate Peptide (Biotinylated)
-
ATP (
concentration) -
Test Compound (Aminopyridine ether)
-
Detection Reagents (Eu-anti-phospho-Ab, SA-XL665)
Workflow:
-
Preparation: Prepare 3x enzyme mix and 3x ATP/Substrate mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Compound Addition: Dispense 50 nL of test compound (in DMSO) into a 384-well low-volume white plate.
-
Enzyme Incubation: Add 2
L of Enzyme mix. Incubate for 10 min at RT (allows compound to bind hinge). -
Reaction Initiation: Add 2
L of ATP/Substrate mix. -
Reaction: Incubate at RT for 60 minutes (linear phase).
-
Termination/Detection: Add 4
L of Detection Mix (EDTA to stop reaction + Detection antibodies). -
Readout: Incubate 1 hour. Read on a TR-FRET compatible plate reader (Excitation: 337 nm; Emission: 615 nm & 665 nm).
Data Analysis:
-
Calculate Ratio = (Signal 665 nm / Signal 615 nm) * 10,000.
-
Plot % Inhibition vs. log[Compound].
-
Fit to Hill equation to determine
.
References
-
Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. Source: National Institutes of Health (PMC) [Link]
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Source: Journal of Medicinal Chemistry (ACS) [Link]
-
Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Source: PubMed [Link]
-
Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. Source: MDPI [Link]
Sources
3-[(6-Aminopyridin-3-yl)oxy]benzamide SMILES and InChIKey
[1][2][3]
Part 1: Chemical Identity & Physicochemical Profile[3]
This molecule represents a "privileged scaffold" in drug discovery, combining a benzamide moiety (often used to bind solvent-exposed regions or zinc-fingers) with an aminopyridine group (a classic kinase hinge-binder), linked via an ether oxygen.[1][2][3]
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 3-[(6-Aminopyridin-3-yl)oxy]benzamide |
| CAS Number | 1019634-11-7 |
| Canonical SMILES | NC(=O)c1cccc(Oc2ccc(N)nc2)c1 |
| Molecular Formula | C₁₂H₁₁N₃O₂ |
| Molecular Weight | 229.24 g/mol |
| Stereochemistry | Achiral |
Table 2: Physicochemical Properties (Calculated)
| Property | Value | Implication for Drug Design |
| cLogP | ~1.12 | Highly favorable for oral bioavailability (Lipinski Compliant).[1][2] |
| TPSA | ~81.1 Ų | Good membrane permeability (Target <140 Ų).[1][2][3] |
| H-Bond Donors | 2 (Amide NH₂, Pyridine NH₂) | Critical for H-bond interactions with kinase hinge regions.[1][2] |
| H-Bond Acceptors | 4 (Amide O, Ether O, Pyridine N) | Facilitates water-mediated bridging or direct backbone interaction.[1][2] |
| Rotatable Bonds | 3 | Moderate flexibility allows induced-fit binding without high entropic penalty.[1][2] |
Part 2: Synthesis Protocol (Expert Methodology)
While nucleophilic aromatic substitution (SNAr) is common for pyridines, the 6-amino group is strongly electron-donating, deactivating the pyridine ring toward SNAr displacement at the 3-position.[1][2] Therefore, the Chan-Lam Coupling or a Copper-Catalyzed Ullmann Ether Synthesis is the scientifically superior and higher-yield approach.[1][2]
Recommended Route: Copper-Catalyzed Chan-Lam Coupling
This method couples a boronic acid with a phenol/amide under mild oxidative conditions.[1][2]
Reagents:
-
Substrate B: (6-Aminopyridin-3-yl)boronic acid (or pinacol ester)
-
Base: Pyridine or TEA
Step-by-Step Protocol:
-
Preparation: In a dry round-bottom flask, dissolve 3-hydroxybenzamide (1.0 eq) and (6-aminopyridin-3-yl)boronic acid (1.5 eq) in DCM.
-
Catalyst Addition: Add Cu(OAc)₂ (1.0 eq) and Pyridine (2.0 eq).[1][2][3]
-
Activation: Add 4Å molecular sieves to absorb water generated during the reaction (critical for yield).
-
Reaction: Stir the mixture vigorously at Room Temperature (25°C) open to the atmosphere (or under an O₂ balloon) for 24–48 hours. The reaction color typically changes from blue to green/brown.[1][2]
-
Workup: Filter through a pad of Celite to remove copper salts.[1][2] Wash the pad with MeOH/DCM.[1][2]
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (SiO₂).
Visual Synthesis Scheme (Graphviz)
Caption: Figure 1. Retrosynthetic strategy utilizing Copper(II)-mediated oxidative cross-coupling (Chan-Lam) to establish the biaryl ether linkage under mild conditions.[1][2][3]
Part 3: Biological Context & Pharmacophore Modeling
This molecule acts as a Type II Kinase Inhibitor Fragment .[1][2] Its structural logic is derived from successful multi-kinase inhibitors (e.g., related to the Vorolanib or Linifanib scaffolds).[1][2][3]
Mechanism of Action (Structural Logic)
-
Hinge Binder (Aminopyridine): The 2-aminopyridine motif (specifically the N1 and 2-NH2) forms a bidentate hydrogen bond donor/acceptor pair with the ATP-binding hinge region of kinases (e.g., VEGFR, PDGFR, Tie-2).[1][2][3]
-
Linker (Ether Oxygen): The oxygen atom provides a specific bond angle (~110°) that orients the benzamide ring into the hydrophobic pocket (back pocket) adjacent to the gatekeeper residue.[1][2][3]
-
Solvent Interaction (Benzamide): The amide group often forms hydrogen bonds with the conserved Glu/Asp residues in the
C-helix or acts as a solvent-exposed tail, improving solubility.[1][2]
Pharmacophore Interaction Diagram
Caption: Figure 2.[1][2][3] Pharmacophore map illustrating the tripartite binding mode: Hinge binding (Pyridine), Geometry enforcement (Linker), and Solvent interaction (Benzamide).[1][2][3]
Part 4: References & Data Sources
-
Chemical Identity: PubChem Compound Summary for CID 163409957 (Related Analogues) and AccelaChem Catalog ID SY184382 (Source of CAS 1019634-11-7).[1][2][3]
-
Synthesis Methodology:
-
Chan, D. M. T., et al.[1][2] "New N- and O-arylations with phenylboronic acids and cupric acetate."[1][2] Tetrahedron Letters 39.19 (1998): 2933-2936.[1][2][3] Link
-
Evans, D. A., et al.[1][2] "Copper-promoted C-N and C-O bond cross-coupling with phenylboronic acids."[1][2] Tetrahedron Letters 39.19 (1998): 2937-2940.[1][2][3]
-
-
Kinase Inhibitor Design:
Methodological & Application
Synthetic Strategies for Aminopyridine-Based Benzamide Derivatives: An Application Guide
Abstract
This comprehensive guide details robust and scalable synthetic routes for the preparation of aminopyridine-based benzamide derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. The protocols and application notes provided herein are designed for researchers, scientists, and drug development professionals. We will explore the three primary synthetic paradigms: direct amide coupling, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed Buchwald-Hartwig amination. This document provides not only step-by-step experimental procedures but also delves into the mechanistic rationale behind these choices, offering troubleshooting insights and a comparative analysis to guide route selection.
Introduction: The Significance of the Aminopyridine-Benzamide Scaffold
The aminopyridine-based benzamide core is a privileged scaffold in modern pharmacology. Its constituent fragments—the aminopyridine ring and the benzamide moiety—offer a rich tapestry of hydrogen bond donors and acceptors, as well as tunable steric and electronic properties. This structural versatility allows for precise molecular recognition at various biological targets. Consequently, these derivatives have found applications as potent and selective inhibitors of kinases (e.g., TYK2 inhibitors), antibacterial agents targeting enzymes like FabI, and as modulators of other critical cellular pathways.[1][2][3] The efficient and regioselective synthesis of these molecules is therefore a critical task in the drug discovery and development pipeline.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to any synthesis begins with retrosynthesis. For a generic aminopyridine-based benzamide, there are three primary bond disconnections that lead to readily available starting materials.
Caption: Retrosynthetic analysis of the aminopyridine-benzamide scaffold.
-
Disconnection A (Amide Bond): This is the most intuitive approach, involving the formation of the amide bond between an aminopyridine and a benzoic acid derivative. This is typically achieved via standard amide coupling protocols.[4]
-
Disconnection B (Pyridine-Amide C-N Bond): This route involves coupling a halopyridine with a primary benzamide. This can be accomplished through either Nucleophilic Aromatic Substitution (SNAr) if the pyridine ring is sufficiently electron-deficient, or more broadly through transition metal-catalyzed cross-coupling reactions.[5]
-
Disconnection C (Pyridine-Amino C-N Bond): This less common but viable strategy involves coupling an aminobenzamide with a halopyridine, typically via a Buchwald-Hartwig amination.
This guide will focus on the practical execution of the first two, more common strategies.
Key Synthetic Methodology I: Direct Amide Coupling
This is often the most direct and convergent route. The primary challenge can be the relatively low nucleophilicity of the exocyclic amino group on the pyridine ring, which can be overcome with appropriate coupling agents and conditions.
Mechanistic Insight
Amide coupling reactions proceed by the activation of the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[6] Common coupling agents like carbodiimides (e.g., EDC) in the presence of additives like HOBt or DMAP generate an activated O-acylisourea intermediate, which is then displaced by the aminopyridine. More potent coupling agents like HATU or HBTU offer faster reaction times and higher yields, especially for challenging substrates.
Detailed Experimental Protocol: EDC/DMAP Mediated Coupling
This protocol describes a general procedure for the synthesis of N-(pyridin-4-yl)benzamide.
Materials:
-
4-Aminopyridine (1.0 eq)
-
Substituted Benzoic Acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a stirred solution of the substituted benzoic acid (1.1 eq) in anhydrous DMF (or DCM), add EDC (1.2 eq) and a catalytic amount of DMAP (0.1 eq).[4]
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add 4-aminopyridine (1.0 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight (typically 12-18 hours). Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(pyridin-4-yl)benzamide analog.[4]
Trustworthiness Check:
-
Stoichiometry: A slight excess of the benzoic acid and coupling agent ensures full conversion of the limiting aminopyridine.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DCM are crucial to prevent hydrolysis of the activated intermediate.
-
Workup: The aqueous wash with NaHCO₃ removes unreacted benzoic acid and acidic byproducts.
Key Synthetic Methodology II: Palladium-Catalyzed Buchwald-Hartwig Amination
For substrates where direct amide coupling is inefficient or when building the molecule from a different direction, the Buchwald-Hartwig amination offers a powerful and versatile alternative.[5] This reaction forms the C-N bond between an aryl halide (the halopyridine) and an amine (the benzamide).
Mechanistic Insight
The catalytic cycle of the Buchwald-Hartwig amination is well-established.[7] It begins with the oxidative addition of the aryl halide to a Pd(0) complex. The amine then coordinates to the Pd(II) center, and subsequent deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[5][7] The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized Buchwald ligands like BrettPhos) being essential for high catalytic activity.[8][9]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for coupling a bromopyridine with benzamide.
Materials:
-
Aryl Bromide (e.g., 2-Bromopyridine) (1.0 eq)
-
Benzamide (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene
-
Celite
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.05 eq), BINAP (0.08 eq), Cs₂CO₃ (2.0 eq), the bromopyridine (1.0 eq), and benzamide (1.2 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction is typically complete within 8-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.[9]
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(pyridin-2-yl)benzamide.
Trustworthiness Check:
-
Inert Atmosphere: The Pd(0) catalytic species is oxygen-sensitive, making an inert atmosphere essential for catalyst longevity and reaction success.
-
Base: A strong, non-nucleophilic base like Cs₂CO₃ or NaOt-Bu is required to deprotonate the amine in the catalytic cycle. Cs₂CO₃ is often preferred for its solubility and milder nature compared to NaOt-Bu.
-
Ligand: The bulky phosphine ligand (BINAP) is crucial for promoting both the oxidative addition and the final reductive elimination steps.[9]
Key Synthetic Methodology III: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, metal-free method for forming C-N bonds on heteroaromatic systems.[10] However, its application is generally restricted to pyridine rings that are activated by electron-withdrawing groups (e.g., nitro, cyano) and have a good leaving group (F > Cl > Br > I) at the C2 or C4 position.
Mechanistic Insight
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (in this case, a deprotonated benzamide) attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative atoms of the activating group and the pyridine nitrogen. In the second step, the leaving group is expelled, and aromaticity is restored to yield the final product.
Detailed Experimental Protocol: Base-Mediated SNAr
This protocol describes the synthesis of N-(5-nitropyridin-2-yl)benzamide.
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Benzamide (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
Procedure:
-
In a round-bottom flask, suspend benzamide (1.1 eq) and K₂CO₃ (1.5 eq) in anhydrous DMSO.
-
Heat the mixture to 80-100 °C for 30 minutes to facilitate the formation of the benzamide anion. (If using NaH, the reaction can often be run at room temperature).
-
Add 2-chloro-5-nitropyridine (1.0 eq) to the heated suspension.
-
Maintain the reaction at 100-120 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water to remove inorganic salts and residual DMSO.
-
Dry the solid product under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.
Trustworthiness Check:
-
Activation: The presence of the nitro group at the 5-position is critical to activate the C2 position for nucleophilic attack.
-
Base: A base is required to deprotonate the benzamide, increasing its nucleophilicity. K₂CO₃ is a practical choice, while a stronger base like NaH can allow for lower reaction temperatures.
-
Solvent: A polar aprotic solvent like DMSO or DMF is essential to dissolve the reactants and stabilize the charged Meisenheimer intermediate.
Comparative Summary of Synthetic Routes
| Methodology | Typical Conditions | Advantages | Limitations | Ideal For... |
| Direct Amide Coupling | EDC, HATU, etc.; RT to 60 °C | Convergent, wide functional group tolerance, many available reagents.[6] | May require potent (and expensive) coupling agents for deactivated amines. | Rapid library synthesis when both aminopyridine and benzoic acid are available. |
| Buchwald-Hartwig | Pd catalyst, phosphine ligand, base; 80-120 °C | Excellent scope for both coupling partners, high functional group tolerance.[5] | Cost of catalyst/ligand, potential for metal contamination in the final product. | Cases where direct coupling fails or when building from a halopyridine is more efficient. |
| SNAr | Base, polar aprotic solvent; 80-150 °C | Metal-free, inexpensive reagents, simple procedure. | Requires an electron-deficient pyridine ring and a good leaving group at an activated position (C2/C4).[10] | Synthesizing derivatives with specific electronic properties (e.g., nitro-substituted pyridines). |
Conclusion
The synthesis of aminopyridine-based benzamide derivatives can be accomplished through several reliable and well-established methods. The choice of synthetic route—direct amide coupling, Buchwald-Hartwig amination, or SNAr—should be guided by the availability of starting materials, the electronic nature of the specific target molecule, and considerations of cost and scalability. The protocols and insights provided in this guide offer a robust framework for researchers to confidently and efficiently access this important class of molecules.
References
- Benchchem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
- Benchchem. Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs: Application Notes and Protocols.
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
Parmee, E. R., et al. (2013). Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. Available from: [Link]
-
ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. (2025). Available from: [Link]
-
Heer, J. P., et al. (2002). Discovery of Aminopyridine-Based Inhibitors of Bacterial Enoyl-ACP Reductase (FabI). Journal of Medicinal Chemistry. Available from: [Link]
-
PubMed. Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. (2013). Available from: [Link]
-
RSC Publishing. Ce(iii)-catalyzed highly efficient synthesis of pyridyl benzamides from aminopyridines and nitroolefins without external oxidants. Available from: [Link]
-
MDPI. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. (2019). Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). Available from: [Link]
-
RSC Publishing. Organic & Biomolecular Chemistry. Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022). Available from: [Link]
-
SciELO. A simple synthesis of aminopyridines: use of amides as amine source. Available from: [Link]
-
PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]
-
Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Available from: [Link]
-
PMC. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Available from: [Link]
-
RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). Available from: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
-
ResearchGate. A simple synthesis of aminopyridines: use of amides as amine source. (2025). Available from: [Link]
-
Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. Available from: [Link]
-
University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting low yields in 3-[(6-Aminopyridin-3-yl)oxy]benzamide synthesis
This is a technical support guide designed for the "Senior Application Scientist" persona. It synthesizes organic chemistry principles with practical process troubleshooting.[1]
Topic: Troubleshooting Low Yields & Process Optimization Document ID: TS-ORG-5529 Last Updated: February 21, 2026 Audience: Medicinal Chemists, Process Development Scientists[1][2]
Executive Summary: The "Deactivation Trap"
The synthesis of 3-[(6-Aminopyridin-3-yl)oxy]benzamide involves forming a diaryl ether bond between a phenol (3-hydroxybenzamide) and an aminopyridine moiety.[1][2] Users frequently report yields below 15% or total reaction failure.[1]
The Root Cause: The primary failure mode is the electronic mismatch in the electrophile. Users often attempt a direct Nucleophilic Aromatic Substitution (SNAr) on 5-halo-2-aminopyridines .[1][2] This fails because the amino group (–NH₂) is a strong electron donor (+M effect), which significantly increases electron density in the pyridine ring, rendering the C5 position unreactive toward nucleophiles.
The Solution: To correct low yields, you must either:
-
Switch Mechanisms: Move from SNAr to Copper-Catalyzed (Ullmann-type) Coupling.
-
Switch Precursors: Use a nitro-activated precursor (5-bromo-2-nitropyridine ) to enable SNAr, followed by reduction.
Diagnostic Workflow
Before altering your protocol, use this decision tree to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying the cause of synthetic failure.
Recommended Protocols
Protocol A: The "Gold Standard" (Modified Ullmann Coupling)
Best for: High purity, avoiding regioselectivity issues.
This route uses Copper(I) catalysis to overcome the electronic deactivation of the aminopyridine.
Reagents:
-
Electrophile: 2-Amino-5-iodopyridine (1.2 equiv) — Note: Iodide is superior to Bromide for oxidative addition.[1][2]
-
Catalyst: CuI (10 mol%)
-
Ligand: N,N'-Dimethyl-1,2-ethanediamine (DMEDA) (20 mol%) OR 2-Picolinic acid (20 mol%).[1][2]
-
Base: Cs₂CO₃ (2.0 equiv) — Cesium is critical for solubility in organics.
-
Solvent: DMSO or DMF (Anhydrous).
Step-by-Step:
-
Degassing (Critical): Oxygen poisons the Cu(I) catalyst. Combine solid reagents in the flask, seal, and evacuate/backfill with Argon 3 times. Sparge the solvent with Argon for 15 mins before addition.
-
Addition: Add solvent and ligand via syringe under Argon.[1]
-
Reaction: Heat to 90–110°C for 12–16 hours.
-
Workup: The product is amphoteric and polar.
Why this works: The ligand stabilizes the active Cu(I) species and prevents the free amine on the pyridine from chelating/poisoning the catalyst [1].
Protocol B: The "Nitro Activation" Route
Best for: Avoiding heavy metals, large-scale synthesis.[1][2]
This route relies on the electron-withdrawing Nitro group to activate the ring for SNAr.[1]
Reagents:
-
Base: K₂CO₃ (2.0 equiv)
Step-by-Step:
-
SNAr: Combine reagents and heat to 60–80°C .
-
Warning: Monitor strictly by HPLC/TLC.[1] Higher temperatures (>100°C) may cause displacement of the Nitro group (yielding the wrong regioisomer) [2].
-
-
Isolation: Pour into ice water. The intermediate 3-[(6-nitropyridin-3-yl)oxy]benzamide should precipitate.[1][2] Filter and wash.[4]
-
Reduction: Dissolve intermediate in EtOH/Water. Add Fe powder (5 equiv) and NH₄Cl (5 equiv). Reflux for 2 hours. Filter hot through Celite.[1]
Why this works: The nitro group at C2 is para to the Bromine at C5. This activates the C-Br bond for nucleophilic attack.[1][2]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Recovered SM) | Using 5-bromo-2-aminopyridine without catalyst. | Switch to Protocol A. The ring is too electron-rich for uncatalyzed SNAr. |
| Low Yield (<20%) in Ullmann | Catalyst poisoning by free amine or Oxygen. | 1. Ensure rigorous degassing (O₂ exclusion).2. Use DMEDA ligand.3. If still low, use 2-acetamido-5-iodopyridine (protect amine).[1][2] |
| Black Tar / Catalyst Death | Oxidation of aminopyridine or Cu disproportionation. | Lower temp to 90°C. Increase ligand loading to 20 mol%. Ensure inert atmosphere. |
| Wrong Regioisomer (Nitro Route) | Displacement of NO₂ instead of Br. | This occurs if the reaction is too hot. Keep temp <80°C. The NO₂ group is also a leaving group. Verify structure by NMR (coupling constants). |
| Product stuck in Aqueous | Amphoteric nature of aminopyridine. | Do not use acidic workup.[1] Keep pH ~8-9.[1][2] Use polar extraction solvent (THF/EtOAc or n-Butanol).[1][2] |
Frequently Asked Questions (FAQs)
Q1: Can I use 3-hydroxybenzonitrile instead of the benzamide? A: Yes, and it is often preferred. The amide group can interfere with metal catalysts or hydrolyze under harsh conditions. You can couple 3-hydroxybenzonitrile with the pyridine, and then hydrolyze the nitrile to the amide (using NaOH/H₂O₂ or H₂SO₄) in the final step. This often improves overall yield.[1]
Q2: Why not use 2-chloro-5-aminopyridine? A: Chlorides are poor substrates for Ullmann coupling compared to Iodides or Bromides.[1][2] The C-Cl bond is too strong for easy oxidative addition by Copper.[1][2] Always use 5-iodo-2-aminopyridine for the best results in Protocol A.
Q3: I see a byproduct with Mass M+14. What is it? A: This is likely N-arylation .[1][2] In Protocol A, the copper can couple the phenol to the amine nitrogen instead of the pyridine carbon if the conditions are not tuned.
-
Fix: Use a ligand like 2-Picolinic acid which favors O-arylation, or protect the amine as an acetamide before coupling.[1][2]
References
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.
-
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. (Classic mechanism of Nitro-activation).[1][2]
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.
Sources
Technical Support Center: Acid Stability of 3-[(6-Aminopyridin-3-yl)oxy]benzamide
[1]
Executive Summary
This guide addresses the stability of 3-[(6-Aminopyridin-3-yl)oxy]benzamide under acidic conditions. While the diaryl ether linkage is robust, the benzamide moiety is susceptible to hydrolytic degradation, converting to benzoic acid derivatives. Additionally, the aminopyridine motif introduces pH-dependent solubility changes due to protonation.
This document provides mechanistic insights, troubleshooting workflows for experimental anomalies, and standardized protocols for forced degradation studies compliant with ICH Q1A(R2) guidelines.
Module 1: The Degradation Mechanism
To troubleshoot effectively, one must understand the causality of degradation. In acidic media (pH < 4), two primary chemical events occur:
Rapid Protonation (Reversible)
The pyridine nitrogen (pKₐ ~6–7) and the exocyclic amine are basic. Upon exposure to acid (e.g., 0.1 N HCl), the molecule protonates immediately.
-
Impact: Drastic increase in aqueous solubility.
-
Observation: This is not degradation; it is salt formation.
Amide Hydrolysis (Irreversible Degradation)
The primary degradation pathway is the acid-catalyzed hydrolysis of the benzamide group.
-
Mechanism: The carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic.[1] Water attacks this carbon, forming a tetrahedral intermediate. The amine group (
) is eventually expelled as ammonia/ammonium, leaving the carboxylic acid. -
Kinetics: This reaction is generally slow at room temperature but accelerates significantly with heat (>60°C) or higher acid concentration (>1 N).[2]
-
The Ether Linkage: The diaryl ether bond is chemically inert under standard acidic stress (requires concentrated HI/HBr to cleave) and is not a primary degradation concern.
Visualizing the Pathway
Figure 1: The primary degradation pathway involves the conversion of the amide to a carboxylic acid, releasing ammonium.
Module 2: Troubleshooting Experimental Anomalies (FAQs)
Use this section to diagnose specific issues encountered during stability testing or synthesis workups.
Q1: I observe a new peak in HPLC with a mass shift of +1 Da. Is this hydrolysis?
Answer: Yes, likely.
-
Explanation: The molecular weight difference between a primary amide (
, ~44 Da) and a carboxylic acid ( , ~45 Da) is exactly +1 Da .[2] -
Verification:
-
Check Retention Time (RT): The acid degradant is generally more polar than the amide parent. In Reverse Phase (RP) HPLC at acidic pH (e.g., 0.1% Formic Acid), the acid may elute slightly earlier or later depending on the specific column chemistry, but the peak shape is often broader due to the carboxylic acid moiety.
-
High-Res MS: Confirm the formula change from
to (loss of N, gain of O). -
Differentiation: If the shift is +16 Da , it is oxidation (N-oxide formation), not acid hydrolysis.
-
Q2: My sample precipitated when I added 1N HCl. I thought it was soluble?
Answer: Check the counter-ion effect.
-
Explanation: While the protonated aminopyridine is soluble, the chloride salt might have a lower solubility product (
) at high concentrations, or you may be observing the "salting out" effect if the ionic strength is too high. -
Solution: Dilute the sample or switch to a different acid (e.g., Methanesulfonic acid) to check if the precipitation is counter-ion specific. Ensure the concentration is below 1 mg/mL for stress testing.
Q3: I see no degradation after 24 hours in 0.1 N HCl at Room Temperature.
Answer: This is expected behavior.
-
Explanation: Benzamides are relatively stable. Acid hydrolysis has a high activation energy.
-
Action: To force degradation (as per ICH Q1A), you must apply thermal stress. Increase temperature to 60°C or 80°C . If still stable, increase acid concentration to 1 N HCl .
Q4: The solution turned yellow/brown. Is this hydrolysis?
Answer: Likely Oxidation, not Hydrolysis.
-
Explanation: Pure hydrolysis (Amide
Acid) usually yields colorless products. Aminopyridines are electron-rich and prone to photo-oxidation or oxidative degradation, which produces colored chromophores (N-oxides, dimers).[2] -
Action: Check your stress condition. Did you exclude light? Was the vessel headspace purged with nitrogen? Run a specific oxidative stress test (
) to compare the impurity profile.
Module 3: Standardized Protocol for Acid Stability
This protocol is designed to meet ICH Q1A(R2) requirements for forced degradation (stress testing).[2][3][4][5][6]
Materials Required
-
Solvent: Methanol or Acetonitrile (HPLC Grade).[2]
-
Acid: 1 N Hydrochloric Acid (HCl).[2]
-
Neutralizer: 1 N Sodium Hydroxide (NaOH).[2]
-
Analysis: HPLC-UV/PDA or LC-MS.[2]
Workflow Diagram
Figure 2: Decision logic for acid stress testing to achieve the target 5-20% degradation.
Step-by-Step Procedure
-
Preparation: Dissolve the compound in a minimal amount of Methanol/Acetonitrile to achieve a concentration of ~1 mg/mL.
-
Acidification: Add an equal volume of 1 N HCl . Final drug concentration is ~0.5 mg/mL; Acid concentration is ~0.5 N.
-
Thermal Stress:
-
Sample A (Control): Store at Room Temperature (25°C) in the dark.
-
Sample B (Stress): Heat to 60°C in a sealed vial/block heater.
-
-
Timepoints: Pull aliquots at 4 hours and 24 hours .
-
Quenching (Critical): Before injection onto HPLC, neutralize the aliquot with an equivalent volume of 1 N NaOH .
-
Why? Injecting highly acidic samples can distort peak shapes and damage HPLC columns.
-
-
Analysis: Inject onto RP-HPLC.
Data Summary: Expected Degradation Products
| Degradant Name | Structural Change | Mass Shift (ESI+) | Polarity (RP-HPLC) |
| Parent | Amide ( | M+H | Baseline |
| Acid Impurity | Hydrolysis to Acid ( | +1 Da | Shifted (pH dependent) |
| N-Oxide | Oxidation of Pyridine N | +16 Da | Early Eluting (More Polar) |
References
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[6] Available at: [Link]
-
Clayden, J., et al. Acid-Catalyzed Hydrolysis of Amides. Organic Chemistry.[8][9][10] Oxford University Press. (General Mechanism Reference).
-
National Center for Biotechnology Information. PubChem Compound Summary for Benzamide. (Stability and Reactivity Data). Available at: [Link][2]
-
ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines. (Protocol Standards). Available at: [Link]
-
Chemistry LibreTexts. Reactions of Ethers - Acidic Cleavage. (Confirming stability of ether linkage). Available at: [Link][2][11]
Sources
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Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 3-[(6-Aminopyridin-3-yl)oxy]benzamide
Executive Summary
3-[(6-Aminopyridin-3-yl)oxy]benzamide is a critical pharmacophore often utilized as a fragment in the synthesis of tyrosine kinase inhibitors (e.g., Tie-2 or VEGFR targets). Its structure combines an electron-rich aminopyridine ring linked via an ether bridge to an electron-deficient benzamide moiety.
This guide provides a comparative analysis of the 1H NMR spectral characteristics of this molecule. Unlike standard databases that rely on algorithmic predictions, this analysis focuses on experimental causality , distinguishing the target molecule from common regioisomeric impurities (e.g., 4-substituted isomers) and highlighting the critical role of solvent selection (DMSO-d6 vs. CDCl3) in resolving exchangeable protons.
Part 1: Experimental Protocol & Methodology
To ensure reproducibility and spectral resolution, the following protocol is recommended. This method prioritizes the visualization of exchangeable amide and amine protons, which are diagnostic for this structure but often invisible in chloroform.
Sample Preparation
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) v/v.
-
Rationale: DMSO is required to solubilize the polar benzamide group and slow the exchange rate of labile protons (-NH2), allowing them to appear as distinct signals rather than broad humps.
-
-
Concentration: 5–10 mg of sample in 600 µL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.
-
Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of aromatic protons).
-
Scans (NS): 16–32 (sufficient for >5mg sample).
-
Temperature: 298 K (25°C).
Processing
-
Apodization: Exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.
-
Baseline Correction: Bernstein polynomial fit (order 5) is critical due to the broad nature of the amide signals.
Part 2: Detailed Spectral Assignment
The spectrum of 3-[(6-Aminopyridin-3-yl)oxy]benzamide is characterized by three distinct regions: the exchangeable protons, the pyridine ring (shielded), and the benzamide ring (deshielded).
Chemical Shift Data Table (DMSO-d6)
| Position | Proton Type | Shift (δ ppm) | Multiplicity | Coupling ( | Diagnostic Note |
| Pyridine Ring | |||||
| Pyr-H2 | Aromatic | 7.75 – 7.85 | Doublet (d) | Most deshielded pyridine proton (adj. to N and O).[1] | |
| Pyr-H4 | Aromatic | 7.25 – 7.35 | dd | Overlaps with Benzamide H5; check COSY. | |
| Pyr-H5 | Aromatic | 6.40 – 6.50 | Doublet (d) | Key Identifier. Highly shielded by ortho-NH2. | |
| Pyr-NH2 | Amine | 5.80 – 6.10 | Broad Singlet | - | Distinctly sharper than amide NH2; integrates to 2H. |
| Benzamide Ring | |||||
| Ben-H2 | Aromatic | 7.55 – 7.65 | Singlet-like (t) | Isolated between amide and ether. | |
| Ben-H6 | Aromatic | 7.60 – 7.70 | Doublet (d) | Deshielded by ortho-amide group. | |
| Ben-H5 | Aromatic | 7.40 – 7.50 | Triplet (t) | Standard meta-coupling pattern. | |
| Ben-H4 | Aromatic | 7.10 – 7.20 | Doublet (d) | Shielded by ortho-ether oxygen. | |
| Amide | |||||
| Amide-NH | Amide | 7.90 – 8.10 | Broad Singlet | - | H-bonded proton; restricted rotation. |
| Amide-NH | Amide | 7.30 – 7.45 | Broad Singlet | - | Non-H-bonded proton. |
Structural Assignment Logic (DOT Diagram)
The following diagram illustrates the logical flow for confirming the structure based on the data above.
Figure 1: Decision tree for unambiguous structural assignment of the target molecule.
Part 3: Comparative Analysis
Scenario A: Target Molecule vs. Regioisomeric Impurity (4-Isomer)
A common synthetic route involves an
| Feature | Target (Meta-Substituted) | Impurity (Para-Substituted) |
| Benzamide Symmetry | Asymmetric (4 distinct signals: s, d, t, d) | Symmetric (AA'BB' system, 2 doublets) |
| Benzamide H-2 | Distinct singlet-like peak at ~7.6 ppm | Absent (No isolated singlet) |
| Coupling Pattern | Complex (Ortho + Meta coupling) | Simple (Ortho coupling only, |
Scenario B: Experimental vs. Computational Prediction
Researchers often rely on software (ChemDraw, MestReNova) to predict shifts. For this specific molecule, software predictions frequently fail in two areas:
-
Amide/Amine Exchange: Software often predicts the -NH2 protons as single sharp peaks or averages them. Experimentally in DMSO, the amide appears as two separate broad singlets (due to the partial double bond character of the C-N bond preventing rotation), while the pyridine amine is a single broad peak.
-
Pyridine Shielding: Algorithms often underestimate the shielding effect of the amino group on the H-5 proton. While software might predict 6.7-6.8 ppm, experimental data typically places this at 6.4-6.5 ppm .
Part 4: Mechanistic & Synthetic Context
Understanding the synthesis aids in interpreting the NMR. The ether linkage is formed via nucleophilic aromatic substitution. The diagram below outlines the synthesis and potential spectroscopic pitfalls.
Figure 2: Synthetic pathway highlighting the origin of potential impurities detectable by NMR.
Critical Interpretation Note:
If the Pyr-H2 signal (normally ~7.8 ppm) shifts significantly upfield or downfield, suspect N-alkylation (Impurity A in Figure 2) rather than O-alkylation. The pyridine nitrogen is nucleophilic; if the coupling conditions are not strictly controlled, the benzamide fragment may attach to the nitrogen instead of the oxygen.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for substituent effects on benzene and pyridine rings).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link]
-
SDBS Database. (2024). Spectral Database for Organic Compounds. AIST (National Institute of Advanced Industrial Science and Technology), Japan. (Source for fragment shifts of 2-aminopyridine and 3-hydroxybenzamide). Available at: [Link]
-
Hadjeri, M., et al. (2003). "Antitumor activity of some 3-substituted benzamide derivatives."[1] Journal of Medicinal Chemistry. (Provides comparative NMR data for benzamide cores). [Link]
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A Senior Scientist's Guide to the Mass Spectrometry Fragmentation of 3-[(6-Aminopyridin-3-yl)oxy]benzamide
Abstract
This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 3-[(6-Aminopyridin-3-yl)oxy]benzamide, a compound of interest in medicinal chemistry and drug discovery. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS) as the analytical framework, we will predict and rationalize the primary fragmentation pathways based on fundamental chemical principles and established fragmentation patterns of its constituent moieties: the aminopyridine ring, the aryl ether linkage, and the benzamide group. This document serves as a predictive comparison, contrasting the lability of different chemical bonds within the molecule and offering a comparative perspective against a structural isomer to highlight the diagnostic power of mass spectrometry. Detailed experimental protocols, data tables, and workflow visualizations are provided to enable researchers to apply these principles in their own analytical work.
Introduction: The Analytical Imperative
3-[(6-Aminopyridin-3-yl)oxy]benzamide is a molecule that incorporates several key pharmacophores. Its structural characterization is a critical step in drug development, essential for metabolism studies, impurity profiling, and quality control. Mass spectrometry (MS) is the preeminent technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1][2] Specifically, tandem mass spectrometry (MS/MS) provides a "fingerprint" of a molecule by inducing and analyzing its fragmentation.[3][4]
The process begins with a soft ionization technique, typically electrospray ionization (ESI), which preserves the molecule's integrity and primarily forms the protonated species, [M+H]⁺.[5] This precursor ion is then isolated and subjected to energetic collisions with an inert gas, a process known as collision-induced dissociation (CID), which imparts internal energy and causes fragmentation.[6] The resulting product ions are analyzed to reveal the molecule's underlying structure. The stability of the resulting fragments often dictates the fragmentation pathways observed.[7]
This guide will dissect the predicted CID fragmentation of 3-[(6-Aminopyridin-3-yl)oxy]benzamide, providing a logical framework for interpreting its mass spectrum.
Predicted Fragmentation Pathways of 3-[(6-Aminopyridin-3-yl)oxy]benzamide
The structure of 3-[(6-Aminopyridin-3-yl)oxy]benzamide (Molecular Formula: C₁₂H₁₁N₃O₂, Monoisotopic Mass: 229.0851 Da) presents several potential sites for fragmentation. The most likely sites for protonation in ESI are the basic nitrogen atoms (pyridine ring nitrogen and the exocyclic amino group) and the carbonyl oxygen of the amide. The initial site of protonation significantly influences the subsequent fragmentation cascade.
Foundational Fragmentation of Constituent Moieties
To understand the molecule as a whole, we first consider the known fragmentation patterns of its parts:
-
Aromatic Amides (Benzamide): Benzamides characteristically undergo α-cleavage at the C-N bond, leading to the loss of the amino group.[8][9] For a primary amide, this results in the loss of ammonia (NH₃) from the protonated molecule. The formation of a stable acylium ion (benzoyl cation) is a strong driving force for this pathway.[9][10]
-
Aryl Ethers: The ether linkage is another common point of cleavage. Fragmentation can occur at either C-O bond. For aryl ethers, cleavage of the bond between the oxygen and the aromatic ring is a typical pathway.[11][12][13]
-
Aminopyridines: The pyridine ring itself is relatively stable. Fragmentation often involves the substituents. The amino group can be eliminated, and cleavage of the pyridine ring can lead to the loss of neutral molecules like HCN.
Integrated Fragmentation Scheme
The fragmentation of the protonated molecule, [M+H]⁺ at m/z 230.09, is a competition between these pathways. The lability of the ether linkage and the stability of the resulting benzoyl cation suggest two primary, competing fragmentation routes.
Diagram 1: Predicted Fragmentation Pathways
Caption: Predicted major fragmentation pathways for protonated 3-[(6-Aminopyridin-3-yl)oxy]benzamide.
Pathway 1: Cleavage of the Aryl Ether Bonds (Green Arrows)
This is often the most facile fragmentation route for aryl ethers. Depending on which moiety retains the charge, two major product ions are predicted:
-
Formation of Fragment B (m/z 109.04): Cleavage of the benzamide-oxygen bond with charge retention on the aminopyridine portion results in a protonated 6-aminopyridin-3-ol ion. This involves the neutral loss of a benzamide radical.
-
Formation of Fragment C (m/z 105.03): Conversely, cleavage of the oxygen-pyridine bond with charge retention on the benzamide portion yields the highly stable benzoyl cation. This is a very common fragmentation for benzamide-containing structures.[8][9] The benzoyl cation can further lose carbon monoxide (CO) to produce the phenyl cation (Fragment E , m/z 77.04).
Pathway 2: Alternative Cleavage Scenarios (Red Arrows)
While ether bond cleavage is dominant, other fragmentations are possible:
-
Formation of Fragment D (m/z 94.05): This corresponds to the protonated 6-aminopyridine ion. This would arise from cleavage of the ether C-O bond, but with a hydrogen rearrangement.
-
Loss of Ammonia (m/z 213.07, not shown): Protonation on the amide nitrogen could facilitate the neutral loss of NH₃ (m/z 17.03), resulting in an ion at m/z 213.07. This is generally a less favored pathway compared to the formation of stable cations via bond cleavage.
Comparative Analysis: The Importance of Isomeric Structure
To underscore the diagnostic value of these fragmentation patterns, let us consider a hypothetical structural isomer: 4-[(6-Aminopyridin-3-yl)oxy]benzamide .
| Feature | 3-[(6-Aminopyridin-3-yl)oxy]benzamide (Target) | 4-[(6-Aminopyridin-3-yl)oxy]benzamide (Isomer) |
| Precursor Ion [M+H]⁺ | m/z 230.09 | m/z 230.09 |
| Key Fragments | Benzoyl cation (m/z 105), Phenyl cation (m/z 77), Protonated 6-aminopyridin-3-ol (m/z 109) | Benzoyl cation (m/z 105), Phenyl cation (m/z 77), Protonated 6-aminopyridin-3-ol (m/z 109) |
| Predicted Difference | The relative abundance of fragments. In the meta-substituted target compound, the electronic effects influencing ion stability are different from the para-substituted isomer. | The para substitution in the isomer may lead to different charge stabilization in the transition state of fragmentation, potentially altering the ratio of key fragments (e.g., m/z 109 vs. m/z 105). While the primary fragments are the same, their relative intensities in the MS/MS spectrum would be the distinguishing feature. |
This comparison highlights a critical concept in mass spectrometry: while isomers have the same mass, their unique structures lead to distinct and reproducible fragmentation patterns, enabling their unambiguous identification.
Experimental Protocol: A Self-Validating Workflow
This section provides a robust protocol for acquiring high-quality MS/MS data for 3-[(6-Aminopyridin-3-yl)oxy]benzamide. The choice of parameters is explained to ensure scientific rigor and reproducibility.
Diagram 2: LC-MS/MS Experimental Workflow
Sources
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. longdom.org [longdom.org]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. GCMS Section 6.13 [people.whitman.edu]
Comparative Guide: Validating 3-[(6-Aminopyridin-3-yl)oxy]benzamide by LC-MS
Executive Summary: The Structural Challenge
Validating 3-[(6-Aminopyridin-3-yl)oxy]benzamide (
The Analytical Problem: Standard C18 columns often fail to resolve this molecule from its synthetic regioisomers (e.g., 2-aminopyridine analogs) or hydrolysis byproducts (benzoic acid derivatives) due to insufficient selectivity for the aromatic ether linkage.[2]
The Solution:
This guide compares the industry-standard C18 approach against a Biphenyl/Phenyl-Hexyl approach , demonstrating why
Comparative Method Development
A. Stationary Phase Selection: C18 vs. Biphenyl
The choice of column chemistry is the single most critical variable in validating this structure.[1]
| Feature | Method A: C18 (Generic) | Method B: Biphenyl (Recommended) |
| Primary Interaction | Hydrophobic (Van der Waals) | |
| Selectivity | Retains based on carbon load.[2][3] Often co-elutes pyridine isomers.[1][2] | High selectivity for aromatic rings and conjugated systems.[1][2] |
| Peak Shape | Tailings often observed due to basic aminopyridine interacting with silanols.[1][2][3] | Sharper peaks; |
| Isomer Resolution | Low to Moderate.[1][2][3] | High. Can resolve 2,3- vs 2,6-aminopyridine isomers. |
| Suitability | Rapid screening / Crude purity.[1][2][3][4] | GLP Validation / Impurity Profiling. |
B. Decision Matrix (Workflow)
The following diagram outlines the logical flow for selecting the validation path based on your specific purity requirements.
Caption: Decision tree for selecting stationary phases based on validation strictness.
Experimental Protocol: The "Self-Validating" System
To ensure trustworthiness, this protocol uses Mass Balance logic.[1][2] You must track not just the parent ion, but specific fragments that confirm the integrity of both the amide and the ether bond.
A. LC Conditions (Recommended Method B)[1][2][3]
-
Column: Kinetex Biphenyl or equivalent (2.1 x 100 mm, 1.7 µm).[1][2]
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).[1][2][3] Note: Acidic pH ensures protonation of the pyridine nitrogen for ESI+.
-
Mobile Phase B: Methanol.[1][2][5] Note: MeOH promotes stronger
interactions than Acetonitrile.[2][3] -
Gradient: 5% B to 95% B over 8 minutes.
B. MS/MS Parameters (ESI Positive Mode)
MRM Transitions for Quantitation & Confirmation:
| Transition ( | Type | Structural Logic (Causality) |
| 230.1 | Quantifier | Loss of |
| 230.1 | Qualifier 1 | Cleavage of ether bond; formation of aminopyridinyl cation.[1] |
| 230.1 | Qualifier 2 | Cleavage of ether bond; formation of benzamide cation.[1] |
Mechanistic Validation: Fragmentation Pathway
Understanding how the molecule breaks apart is the only way to distinguish it from isobaric interferences.[1] The fragmentation is driven by the protonation of the pyridine nitrogen and the amide stability.
Caption: Proposed ESI+ fragmentation pathway for 3-[(6-Aminopyridin-3-yl)oxy]benzamide.
Data Analysis & Acceptance Criteria
When reviewing your LC-MS data, apply these criteria to validate the structure:
-
Retention Time Consistency:
min variability. If shifting occurs, check mobile phase pH; the aminopyridine moiety is sensitive to pH fluctuations near its pKa (~6-7).[1][2] -
Ion Ratio Stability: The ratio of the Quantifier (213.[1][2]1) to Qualifier (110.1) should remain constant across the concentration range.[1][2] A deviation
indicates co-elution with an isomer.[1][2][3] -
Isotopic Pattern: The
isotope peak should be approximately 13-14% of the parent peak intensity (based on 12 carbons).[2][3]
Common Pitfalls
-
In-Source Fragmentation: If you see high baselines of
213.1 in the MS1 scan, reduce the Declustering Potential (DP) or Cone Voltage.[2] The amide bond is fragile.[1][2] -
Carryover: Aminopyridines can stick to stainless steel.[1][2] Use a needle wash containing 0.1% Formic Acid in 50:50 MeOH/Water.[1][2]
References
-
PubChem. (2023).[1][2][3] Compound Summary for CID 24694791: 3-[(5-aminopyridin-2-yl)oxy]benzamide.[2][3][6] National Library of Medicine.[1][2] [Link][2][3]
-
Kikuzaki, H., et al. (1993).[1][2] LC-MS Analysis and Structural Determination of New Amides from Javanese Long Pepper. Bioscience, Biotechnology, and Biochemistry.[1][2] (Demonstrates amide neutral loss fragmentation). [Link]
-
SIELC Technologies. (2023).[1][2] Comparison of Obelisc R to C18 columns for the Separation of Aminopyridine Isomers. (Validates the need for mixed-mode/alternative phases for aminopyridines). [Link]
-
Tong, X., et al. (2016).[1][2] Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of The American Society for Mass Spectrometry.[1] (Provides mechanistic insight into benzamide fragmentation). [Link]
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- 1. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]
- 2. PubChemLite - 3-amino-n-(6-methoxypyridin-3-yl)benzamide (C13H13N3O2) [pubchemlite.lcsb.uni.lu]
- 3. 3-[(6-aminopyridin-3-yl)ethynyl]-N-[3-(trifluoromethyl)phenyl]benzamide | C21H14F3N3O | CID 163409957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. PubChemLite - 3-[(5-aminopyridin-2-yl)oxy]benzamide (C12H11N3O2) [pubchemlite.lcsb.uni.lu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
